molecular formula C12H17NO2 B1595707 2-Morpholino-1-phenylethanol CAS No. 4432-34-2

2-Morpholino-1-phenylethanol

Cat. No. B1595707
CAS RN: 4432-34-2
M. Wt: 207.27 g/mol
InChI Key: CKCUWHAMJDWXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholino-1-phenylethanol is an aralkylamine . It is a compound that is widely used in various applications and has been the subject of numerous studies .


Molecular Structure Analysis

The molecular formula of 2-Morpholino-1-phenylethanol is C12H17NO2 . It has an average mass of 207.269 Da and a monoisotopic mass of 207.125931 Da .


Physical And Chemical Properties Analysis

2-Morpholino-1-phenylethanol has a molecular formula of C12H17NO2, an average mass of 207.269 Da, and a monoisotopic mass of 207.125931 Da .

Scientific Research Applications

1. Human Neurokinin-1 (hNK-1) Receptor Antagonism

  • Application : 2-Morpholino derivatives have been optimized to enhance potency and longevity as hNK-1 receptor antagonists. This is significant in the treatment of peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders.
  • Reference : (Hale et al., 1998).

2. Photoinitiation in Acrylate Polymerization

  • Application : Morpholino substituents have been studied for their role in photoinitiation of acrylate polymerization. This provides insights into the initiating efficiency of photopolymerization processes.
  • Reference : (Arsu & Davidson, 1994).

3. Lanthanide(III) Dithiocarbamate Complexes

  • Application : 2-Morpholino-1-phenylethanol-based derivatives have been used in the synthesis of lanthanide(III) morpholine 4-dithiocarbamate complexes, showing promise in materials science, especially in optical applications.
  • Reference : (Mahato et al., 2015).

4. Novel Synthesis Methods

  • Application : A greener, solvent-free method for synthesizing trisubstituted thiophenes using 2-morpholino derivatives has been developed, highlighting environmental-friendly approaches in chemical synthesis.
  • Reference : (Jalani et al., 2012).

5. Biotechnological Production

  • Application : 2-Morpholino derivatives are involved in the biotechnological production of 2-phenylethanol, an important aromatic alcohol with applications in cosmetics and food industries.
  • Reference : (Hua & Xu, 2011).

6. Force Degradation Studies

  • Application : The morpholinium derivative of 2-((4-(2-Methoxyphenyl)-5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl) thio) acetate has been studied for its stability under various conditions, important for pharmaceutical and chemical manufacturing.
  • Reference : (Varynskyi & Kaplaushenko, 2019).

7. Improving 2-Phenylethanol Production in Yeast

  • Application : Research has focused on enhancing the production of 2-phenylethanol in yeast by connecting central carbon and amino acid metabolisms, relevant for industrial-scale fermentation processes.
  • Reference : (Hassing et al., 2019).

8. Novel Amination Reactions

  • Application : 2-Morpholino derivatives undergo novel amination reactions, contributing to advancements in organic synthesis methodologies.
  • Reference : (Jurd, 1978).

properties

IUPAC Name

2-morpholin-4-yl-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-12(11-4-2-1-3-5-11)10-13-6-8-15-9-7-13/h1-5,12,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCUWHAMJDWXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301034887
Record name alpha-Phenyl-4-morpholineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholino-1-phenylethanol

CAS RN

4432-34-2
Record name α-(Morpholinomethyl)benzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4432-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholineethanol, alpha-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004432342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Morpholino-1-phenylethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Phenyl-4-morpholineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-PHENYL-4-MORPHOLINEETHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholino-1-phenylethanol
Reactant of Route 2
Reactant of Route 2
2-Morpholino-1-phenylethanol
Reactant of Route 3
Reactant of Route 3
2-Morpholino-1-phenylethanol
Reactant of Route 4
Reactant of Route 4
2-Morpholino-1-phenylethanol
Reactant of Route 5
Reactant of Route 5
2-Morpholino-1-phenylethanol
Reactant of Route 6
Reactant of Route 6
2-Morpholino-1-phenylethanol

Citations

For This Compound
5
Citations
AE Cotman, M Durcik, D Benedetto Tiz… - Journal of medicinal …, 2023 - ACS Publications
We have developed compounds with a promising activity against Acinetobacter baumannii and Pseudomonas aeruginosa, which are both on the WHO priority list of antibiotic-resistant …
Number of citations: 7 pubs.acs.org
P Daverio, M Zanda - Tetrahedron: Asymmetry, 2001 - Elsevier
… As an example 2-morpholinoacetophenone was reduced with LAH/(S)-2-morpholino-1-phenylethanol/N-ethylaniline complexes, and the same (S)-1,2-amino alcohol was obtained with …
Number of citations: 61 www.sciencedirect.com
YW Zhang, ZX Shen, HB Qin, YH Li… - Chinese Journal of …, 2001 - Wiley Online Library
A group of α‐ and β‐N, N‐dialkyl amino ketones were reduced enantioselectively by 2 moles of borane‐tetrahydrofuran in the presence of 10 mol% of the in‐situ formed chiral …
Number of citations: 10 onlinelibrary.wiley.com
A Eka Putra, Y Oe, T Ohta - European Journal of Organic …, 2013 - Wiley Online Library
Enantioselective synthesis of β‐amino alcohols from 1,2‐diols by the use of [RuCl 2 (p‐cymene)] 2 /(S,R)‐JOSIPHOS catalysis was developed. Several 1,2‐diols were treated with …
M Tajbakhsh, R Hosseinzadeh, P Rezaee… - Journal of the Mexican …, 2012 - scielo.org.mx
Silica-bonded S-sulfonic acid (SBSSA) was used as a recyclable and reusable catalyst for the synthesis of β-amino alcohols. Several amines were reacted with epoxides to afford …
Number of citations: 18 www.scielo.org.mx

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.